molecular formula C13H9Cl2FN2 B577774 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 1266522-90-0

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B577774
CAS No.: 1266522-90-0
M. Wt: 283.127
InChI Key: GPQMGFFRTFYKHC-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable diketone, the reaction proceeds through intermediate steps involving condensation and cyclization reactions. The presence of chlorine and fluorine substituents requires careful handling and specific reagents to ensure successful incorporation into the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and potentially altering its chemical properties.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine as an anticancer agent. Its structural analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival.
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range, indicating significant potency .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown efficacy against a range of bacterial and fungal pathogens:

  • Antibacterial Activity : Research indicates that certain analogs can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
  • Antifungal Activity : The compound has been tested against various fungal strains, showing effective inhibition at concentrations as low as 500 ppm .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the cyclopentapyrimidine scaffold can significantly alter its pharmacological properties:

PositionModification TypeEffect on Activity
4Chloro SubstitutionEnhanced anticancer activity
5Fluoro SubstitutionImproved antimicrobial potency
6Alkyl Group AdditionIncreased lipophilicity and cellular uptake

Mechanism of Action

The mechanism by which 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Uniqueness

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of chlorine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields

Biological Activity

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a chemical compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10Cl2FN2
  • Molecular Weight : 283.13 g/mol
  • CAS Number : 1266522-90-0

Biological Activity Overview

The compound exhibits a range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. The following sections detail these activities based on recent research findings.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrimidine compounds often exhibit significant anti-inflammatory properties. For instance, in vitro studies have shown that certain analogs can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundIC50 (μM)Reference
Celecoxib0.04 ± 0.01
This compoundTBD

In a study comparing various pyrimidine derivatives, some compounds demonstrated IC50 values comparable to celecoxib, a well-known COX inhibitor. The mechanism involves the suppression of prostaglandin E2 (PGE2) production through COX inhibition.

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria. For example, it was tested against Gram-positive and Gram-negative bacteria and exhibited significant minimum inhibitory concentrations (MIC).

Bacterial StrainMIC (ppm)Reference
E. coli19
R. Rubra7.5

The antibacterial effects are attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Potential

Preliminary studies have suggested that this compound may act as an anticancer agent by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that certain pyrimidine derivatives could significantly reduce cell viability at low concentrations.
    • Cell Lines Tested : L1210 and other leukemia models.
    • Results : Compounds exhibited selective toxicity towards cancer cells compared to normal cells.
  • Animal Models : In vivo studies using carrageenan-induced paw edema in rats showed that the compound significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs.

Properties

IUPAC Name

4-chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2/c14-7-4-5-10(16)9(6-7)13-17-11-3-1-2-8(11)12(15)18-13/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQMGFFRTFYKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C3=C(C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730454
Record name 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266522-90-0
Record name 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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